Effat Davoudi-Monfared,
Mostafa Mohammadi,
Meysam Khoshavi,
Hossein Khalili
PMID: 33860672
DOI:
10.2217/cer-2020-0238
Abstract
The effect of midodrine on lactate clearance has not been assessed in critically ill patients yet.
The goal of this study was to assess the effect of adjunctive midodrine therapy on lactate clearance in patients with septic shock.
Patients with septic shock were assigned to receive either adjunctive midodrine 10 mg three-times a day for 5 days (midodrine group = 15 patients) or not (control group = 13 patients).
The lactate clearance was significantly faster in the midodrine group than the control group (p = 0.049) with a large effect size (
= 0.141).
When midodrine was added to intravenous vasopressors, it significantly accelerated lactate clearance in patients with septic shock. Trial registration number: IRCT20100228003449N25 (Clinicaltrials.gov).
Satoshi Tamaoka,
Asami Osada,
Takane Kin,
Takeshi Arimitsu,
Mariko Hida
PMID: 34022016
DOI:
10.1016/j.chest.2020.10.071
Abstract
A trisomy 21 neonate presented with congenital chylous pleural effusion and ascites that was refractory to conventional pharmacotherapy. Midodrine, an oral alpha-1-adrenoreceptor agonist, achieved remission of chylous effusion without any adverse effects. To the best of our knowledge, this is the first neonatal case of successful management of congenital chylous pleural effusion and ascites with midodrine.
Peter Santer,
Matthias Eikermann
PMID: 33416917
DOI:
10.1007/s00134-020-06333-7
Abstract
Denizhan Bagrul,
Ibrahim Ece,
Arzu Yılmaz,
Fatih Atik,
Ahmet Vedat Kavurt
PMID: 33407967
DOI:
10.1017/S1047951120004746
Abstract
Vasovagal syncope is the most common cause of syncope in childhood and its treatment is not at a satisfactory level yet. We aimed to investigate patients who were diagnosed with vasovagal syncope, did not benefit from conventional treatment, received midodrine treatment, and to evaluate their response to midodrine treatment.
Files of 24 patients who were diagnosed with recurrent vasovagal syncope, did not benefit from non-pharmacological treatments, and received midodrine treatment during June 2017-October 2019 were retrospectively analysed.
In total, 24 patients received a treatment dose of midodrine at 5 mg/day (2.5 mg BID) included in the study. The mean number of syncope was 5.75 ± 2.67 prior to treatment. Following treatment, the mean number of syncope was 0.42 ± 0.89. It was observed that syncope episodes did not recur in 17 patients, but it recurred in 4 out of 7 patients in the first 3 months of the treatment and did not recur in the following months. The episodes improved in two patients with an increase in the treatment dose, but the syncope episodes continued in only one patient.
It was concluded that midodrine treatment was effective and safe in adolescents with recurrent vasovagal syncope.
Arya Aminorroaya,
Hamed Tavolinejad,
Saeed Sadeghian,
Arash Jalali,
Farshid Alaeddini,
Zahra Emkanjoo,
Reza Mollazadeh,
Ali Bozorgi,
Saeed Oraii,
Mohamadreza Kiarsi,
Javad Shahabi,
Mohammad Ali Akbarzadeh,
Behzad Rahimi,
Adel Joharimoghadam,
Abolfazl Mohsenizade,
Roghayeh Mohammadi,
Alireza Oraii,
Hamid Ariannejad,
Sanatcha Apakuppakul,
Tachapong Ngarmukos,
Masih Tajdini
PMID: 33689731
DOI:
10.1016/j.ahj.2021.03.002
Abstract
The cornerstone of the treatment of vasovagal syncope (VVS) is lifestyle modifications; however, some patients incur life-disturbing attacks despite compliance with these treatments which underscores the importance of pharmacological interventions.
In this open-label multi-center randomized controlled trial, we are going to randomize 1375 patients with VVS who had ≥2 syncopal episodes in the last year into three parallel arms with a 2:2:1 ratio to receive midodrine, fludrocortisone, or no medication. All patients will be recommended to drink 2 to 3 liters of fluids per day, consume 10 grams of NaCl per day, and practice counter-pressure maneuvers. In medication arms, patients will start on 5 mg of midodrine TDS or 0.05 mg of fludrocortisone BD. After one week the dosage will be up-titrated to midodrine 30 mg/day and fludrocortisone 0.2 mg/day. Patient tolerance will be the principal guide to dosage adjustments. We will follow-up the patients on 3, 6, 9, and 12 months after randomization. The primary outcome is the time to first syncopal episode. Secondary outcomes include the recurrence rate of VVS, time interval between first and second episodes, changes in quality of life (QoL), and major and minor adverse drug reactions. QoL will be examined by the 36-Item Short Form Survey questionnaire at enrollment and 12 months after randomization.
The COMFORTS trial is the first study that aims to make a head-to-head comparison between midodrine and fludrocortisone, against a background of lifestyle modifications for preventing recurrences of VVS and improving QoL in patients with VVS.
Richard R Riker,
David J Gagnon
PMID: 33237345
DOI:
10.1007/s00134-020-06321-x
Abstract
Anand V Kulkarni,
Mithun Sharma,
Pramod Kumar,
Rajesh Gupta,
Padaki Nagaraja Rao
PMID: 32772399
DOI:
10.1002/hep.31513
Abstract
Jai N Darvall
PMID: 32768057
DOI:
10.1016/j.chest.2020.03.029
Abstract
Xiaolan Ye,
Bai Ling,
Jian Wu,
Shujuan Wu,
Yan Ren,
Hongjuan Zhang,
Feifeng Song,
Zixue Xuan,
Maosheng Chen
PMID: 33019383
DOI:
10.1097/MD.0000000000021533
Abstract
Midodrine is widely used in the treatment of hypotensive states, there have been no reports of myoclonus associated with midodrine use in hypotension with chronic kidney disease.
We report a 58-year-old female patient with chronic kidney disease (CKD) presenting with involuntary tremor 2 h after taking midodrine, which became more frequent after 6 h. Brain CT and neurological examination did not yield findings of note. Blood chemistry showed serum albumin of 3.1 g/L, ALT of 19 U/L, AST of 22 U/L, SCr of 273.9 μmol/L, K of 2.94 mmol/L, Ca of 1.63 mmol/L, and Mg of 0.46 mmol/L. Her BP was maintained at 83-110/56-75 mmHg. Her urine volume was 600-1000 mL/d, and her heart rate was within a range of 90-100 beats/min.
Chronic kidney disease (CKD), hypotension, metabolic acidosis, hypocalcemia, hypokalemia, and hypomagnesemia.
Midodrine treatment was stopped and the patient was treated with intravascular rehydration and furosemide. Myoclonus ceased one day after midodrine withdrawal.
Oral midodrine is widely used in the treatment of orthostatic hypotension, recurrent reflex syncope and dialysis-associated hypotension and the adverse effects are mostly mild. However, clinicians should be alert for midodrine-induced myoclonus, especially in patients with CKD.
Peter Santer,
Matthew H Anstey,
Maria D Patrocínio,
Bradley Wibrow,
Bijan Teja,
Denys Shay,
Shahzad Shaefi,
Charles S Parsons,
Timothy T Houle,
Matthias Eikermann,
MIDAS Study Group,
Peter Santer,
Matthew H Anstey,
Maria D Patrocínio,
Bradley Wibrow,
Bijan Teja,
Denys Shay,
Shahzad Shaefi,
Charles S Parsons,
Timothy T Houle,
Matthias Eikermann,
Kwok M Ho,
Stefan J Schaller,
Tharusan Thevathasan,
Lea Albrecht,
Stephanie Grabitz,
Khushi Chhangani,
Pauline Y Ng,
Alexander Levine,
Alan DiBiasio,
Robert Palmer,
Erina Myers,
Rashmi Rauniyar,
Todd Sarge,
Flora Scheffenbichler,
Alok Gupta
PMID: 32885276
DOI:
10.1007/s00134-020-06216-x
Abstract
ICU discharge is often delayed by a requirement for intravenous vasopressor medications to maintain normotension. We hypothesised that the administration of midodrine, an oral α
-adrenergic agonist, as adjunct to standard treatment shortens the duration of intravenous vasopressor requirement.
In this multicentre, randomised, controlled trial including three tertiary referral hospitals in the US and Australia, we enrolled adult patients with hypotension requiring a single-agent intravenous vasopressor for ≥ 24 h. Subjects received oral midodrine (20 mg) or placebo every 8 h in addition to standard care until cessation of intravenous vasopressors, ICU discharge, or occurrence of adverse events. The primary outcome was time to vasopressor discontinuation. Secondary outcomes included time to ICU discharge readiness, ICU and hospital lengths of stay, and ICU readmission rates.
Between October 2012 and June 2019, 136 participants were randomised, of whom 132 received the allocated intervention and were included in the analysis (modified intention-to-treat approach). Time to vasopressor discontinuation was not different between midodrine and placebo groups (median [IQR], 23.5 [10-54] vs 22.5 [10.4-40] h; difference, 1 h; 95% CI - 10.4 to 12.3 h; p = 0.62). No differences in secondary endpoints were observed. Bradycardia occurred more often after midodrine administration (5 [7.6%] vs 0 [0%], p = 0.02).
Midodrine did not accelerate liberation from intravenous vasopressors and was not effective for the treatment of hypotension in critically ill patients.